2-Carbamoylthiazole-5-carboxylic acid
Description
2-Carbamoylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a carbamoyl (-CONH₂) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position. The thiazole core, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a versatile scaffold in medicinal chemistry and organic synthesis. Derivatives of this structure are frequently explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Synthetic routes often involve condensation reactions of thioamides or thioureas with α-haloketones or esters. For example, derivatives like 2-amino-thiazole-5-carboxylic acid phenylamides are synthesized via coupling reactions under mild conditions .
Properties
Molecular Formula |
C5H4N2O3S |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-carbamoyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1H,(H2,6,8)(H,9,10) |
InChI Key |
OSTPWHDEBJXFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with carbamoylating agents. One common method includes the reaction of 2-aminothiazole with carbon dioxide under high pressure and temperature to form the desired product. Another approach involves the use of thiourea and α-haloketones, followed by cyclization and subsequent functional group transformations to yield the final compound.
Industrial Production Methods
Industrial production of 2-carbamoyl-1,3-thiazole-5-carboxylic acid often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Carbamoyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-carbamoyl-1,3-thiazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of biochemical pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-5-Carboxylic Acid Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., -Cl, -CONH₂) : Increase electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions .
- Aromatic Substituents (e.g., -Ph) : Improve π-π stacking interactions, often correlating with anticancer activity .
- Alkyl/Amino Groups (e.g., -NHCH₂CH₃): Modulate solubility and bioavailability. Ethylamino derivatives exhibit balanced lipophilicity for membrane penetration .
Physical and Chemical Properties
Table 2: Physicochemical Data of Selected Derivatives
- Stability : Carbamoyl derivatives are pH-sensitive, with degradation observed under strongly acidic/basic conditions. tert-Butoxycarbonyl (Boc)-protected analogs show improved stability .
- Solubility : Carboxylic acid groups enhance aqueous solubility, while aryl/alkyl substituents increase organic solvent compatibility .
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